2-(Chloro(4-fluorophenyl)methylene)butyraldehyde, with the chemical formula CHClF O and a molecular weight of 212.65 g/mol, is an organic compound characterized by its unique structure that includes a chloro group and a fluorophenyl moiety. The compound is also known by its IUPAC name, (2Z)-2-[chloro-(4-fluorophenyl)methylidene]butanal. It features a butyraldehyde backbone, which is significant in various
The reactivity of 2-(Chloro(4-fluorophenyl)methylene)butyraldehyde can be attributed to its aldehyde functional group, which can undergo typical reactions such as:
These reactions are pivotal in synthesizing more complex organic molecules .
Several synthesis methods can be employed to produce 2-(Chloro(4-fluorophenyl)methylene)butyraldehyde:
The applications of 2-(Chloro(4-fluorophenyl)methylene)butyraldehyde are diverse:
Due to its unique structure, it may also find applications in specialized fields such as materials science and chemical biology .
Interaction studies involving 2-(Chloro(4-fluorophenyl)methylene)butyraldehyde are essential for understanding its potential effects on biological systems. While specific studies are scarce, compounds with similar structures have been investigated for their interactions with enzymes and receptors. These studies often focus on:
Such studies are crucial for determining safety profiles and therapeutic potentials .
When comparing 2-(Chloro(4-fluorophenyl)methylene)butyraldehyde to similar compounds, several notable examples include:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-(Chloro(3-fluorophenyl)methylene)butyraldehyde | CHClF | Different fluorine position affecting reactivity |
| 2-(Chloro(4-chlorophenyl)methylene)butyraldehyde | CHCl | Contains two chlorine atoms impacting properties |
| 2-(Bromo(4-fluorophenyl)methylene)butyraldehyde | CHBrF | Bromine substitution affecting reactivity |
These compounds share structural similarities but differ in their halogen substituents, which can significantly influence their chemical behavior and biological activity. The unique combination of chlorine and fluorine in 2-(Chloro(4-fluorophenyl)methylene)butyraldehyde may provide distinct advantages in specific applications compared to its analogs .
Halogenated aromatic aldehydes have played a pivotal role in organic chemistry since the late 19th century, initially emerging as intermediates in dyestuff production. Early synthetic methods relied on Friedel-Crafts acylation, where halogenated acyl chlorides reacted with aromatic substrates to introduce aldehyde functionalities. For example, the synthesis of 4-chloro-4'-fluorobutyrophenone via aluminum chloride-mediated acylation of fluorobenzene with 4-chlorobutyryl chloride demonstrated the feasibility of combining halogenated aromatics with aldehyde precursors.
The mid-20th century saw advancements in microbial transformations of halogenated aldehydes, particularly anaerobic bacterial consortia capable of oxidizing or reducing aldehyde groups while retaining halogen substituents. Studies on 5-chlorovanillin and 3-chloro-4-hydroxybenzaldehyde revealed that microbial systems could produce chlorinated carboxylic acids or hydroxymethyl derivatives without dehalogenation, highlighting the stability of carbon-halogen bonds under biological conditions.
By the 21st century, halogenated aldehydes became critical in pharmaceutical synthesis. The development of halogenated pyrazolines from aromatic aldehydes demonstrated enhanced antifungal and antibacterial activities compared to non-halogenated analogs. These discoveries underscored the importance of halogen-electron interactions in modulating biological activity.
Table 1: Milestones in Halogenated Aromatic Aldehyde Chemistry
The fluorine atom in 2-(Chloro(4-fluorophenyl)methylene)butyraldehyde exerts strong electron-withdrawing effects via its high electronegativity (3.98 Pauling scale), which polarizes the aromatic ring and activates the aldehyde group toward nucleophilic attack. This polarization is amplified by the synergistic interaction with the chlorine substituent, which provides additional inductive electron withdrawal while contributing steric bulk to influence regioselectivity.
Chlorine’s marginal mesomeric donation (+M effect) partially offsets its electron-withdrawing (-I) nature, creating a unique electronic environment that stabilizes transition states in substitution reactions. For instance, in nucleophilic aromatic substitutions, chlorine’s +M effect facilitates partial charge delocalization, lowering activation energies compared to non-halogenated analogs.
The compound’s aldehyde group participates in condensations and cycloadditions, while the chloro(4-fluorophenyl)methylene moiety enables cross-coupling reactions. Phase-transfer catalysis (PTC) methods, using tetraalkylammonium salts, have proven effective in generating carbanions from α-chloronitriles and esters, which subsequently undergo 1,3-intramolecular substitutions to form cyclopropanes or oxiranes. This reactivity is critical for constructing strained rings in natural product synthesis.
Table 2: Comparative Effects of Fluorine and Chlorine in Organic Synthesis
| Property | Fluorine | Chlorine |
|---|---|---|
| Electronegativity | 3.98 (strong -I effect) | 3.16 (moderate -I, weak +M) |
| Steric bulk | Small (van der Waals radius: 1.47 Å) | Larger (van der Waals radius: 1.75 Å) |
| Common reactions | Fluorophilic alkylation, H-bonding | Nucleophilic substitution, elimination |
| Impact on acidity | Increases α-C-H acidity | Enhances β-C-H acidity |
The dual halogenation in 2-(Chloro(4-fluorophenyl)methylene)butyraldehyde enables divergent reactivity. Fluorine directs electrophilic substitution to meta positions, while chlorine facilitates oxidative addition in transition metal-catalyzed couplings. In Darzens reactions, γ-chlorocarbanions derived from similar aldehydes undergo 1,3-substitutions to form epoxides, a process enhanced by chlorine’s ability to stabilize negative charges during deprotonation.
Recent advances in fluoroalkylation highlight fluorine’s role in modulating reaction pathways. Unlike non-fluorinated reagents, fluoroalkyl groups resist β-hydride elimination, enabling the synthesis of complex architectures inaccessible with conventional alkylating agents. This property is leveraged in radical trifluoromethylations, where the compound’s aldehyde group acts as a radical acceptor.
2-(Chloro(4-fluorophenyl)methylene)butyraldehyde is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature as (2Z)-2-[chloro-(4-fluorophenyl)methylidene]butanal [1] . This name is constructed following the hierarchical principles of organic compound naming, where the parent structure and functional groups are identified and arranged according to their priority [7].
The systematic name can be deconstructed into its constituent components to understand the nomenclature principles applied:
| Component | Value | Explanation |
|---|---|---|
| Root name | butanal | Derived from butane with aldehyde functional group |
| Parent chain | butane | Four-carbon chain serving as the backbone |
| Principal functional group | aldehyde (-al) | Aldehyde group has highest priority in nomenclature |
| Configuration descriptor | (2Z) | Indicates Z (cis) configuration at the double bond |
| Substituent | chloro-(4-fluorophenyl)methylidene | Complex substituent containing chlorine and 4-fluorophenyl group |
| Position indicator | 2-position | Substituent is attached at carbon 2 of the parent chain |
The compound belongs to the class of α,β-unsaturated aldehydes, characterized by a carbon-carbon double bond adjacent to the carbonyl group [7] [14]. The "Z" stereodescriptor in the name indicates that the higher priority groups (chloro and aldehyde) are on the same side of the double bond, following the Cahn-Ingold-Prelog priority rules [7] [11].
In the systematic classification hierarchy, this compound is categorized as:
The systematic naming follows the principle that the aldehyde functional group (-CHO) receives the highest priority in nomenclature, as indicated by the suffix "-al" in the name butanal [7] [14]. The methylidene group with chloro and 4-fluorophenyl substituents is treated as a complex substituent at the 2-position of the butanal backbone [1] .
The molecular formula of 2-(Chloro(4-fluorophenyl)methylene)butyraldehyde is C11H10ClFO, with a molecular weight of 212.65 g/mol [1] . The structural formula reveals a complex organic molecule containing multiple functional groups arranged in a specific spatial configuration.
The compound's structure can be analyzed in terms of its constituent functional groups:
| Functional Group | Position | Properties |
|---|---|---|
| Aldehyde (-CHO) | Terminal position on butyraldehyde backbone | Highly reactive carbonyl group, undergoes nucleophilic addition |
| Chloro (C-Cl) | Attached to the methylene carbon | Electron-withdrawing, increases electrophilicity of adjacent carbons |
| Fluoro (C-F) | Para position on phenyl ring | Electron-withdrawing, affects aromatic ring reactivity |
| Methylene (C=C) | Between butyraldehyde backbone and chloro(phenyl) group | Creates α,β-unsaturated system with aldehyde, site for conjugate addition |
| Aromatic ring | Substituted with fluorine at para position | Provides structural rigidity and potential for π-π interactions |
The structural backbone consists of a four-carbon chain (butanal) with an aldehyde group at one end [1] [14]. At the 2-position of this chain, there is a carbon-carbon double bond (methylene group) that connects to a chlorine atom and a 4-fluorophenyl group [1] . The presence of the methylene group creates an α,β-unsaturated aldehyde system, which significantly influences the compound's chemical reactivity [9] [14].
The aromatic ring contains a fluorine atom at the para position (4-position), which contributes to the electronic properties of the molecule through its electron-withdrawing effect [13] [17]. The chlorine atom attached to the methylene carbon also exhibits electron-withdrawing properties, further influencing the reactivity of the adjacent functional groups [1] [9].
The combination of these functional groups creates a unique electronic environment within the molecule. The α,β-unsaturated aldehyde moiety is particularly significant as it can participate in various reactions including nucleophilic addition, conjugate addition, and potentially Diels-Alder reactions [9] [14]. The presence of halogen substituents (chlorine and fluorine) modifies the electronic distribution, affecting the reactivity patterns of the compound [13] [17].
The Chemical Abstracts Service (CAS) Registry Number assigned to 2-(Chloro(4-fluorophenyl)methylene)butyraldehyde is 83846-60-0 [1] [10]. This unique identifier is essential for unambiguous identification of the compound in chemical databases, regulatory documents, and scientific literature [7] [10].
The CAS Registry Number system is maintained by the Chemical Abstracts Service and provides a standardized method for identifying chemical substances regardless of naming conventions or language barriers [7] [10]. The number 83846-60-0 specifically and exclusively refers to 2-(Chloro(4-fluorophenyl)methylene)butyraldehyde, distinguishing it from related compounds such as its isomers or homologs [1] [10].
The synthesis of 2-(Chloro(4-fluorophenyl)methylene)butyraldehyde through modified Friedel-Crafts acylation represents one of the most established approaches for incorporating both chlorine and fluorine functionalities into the target molecule. This methodology builds upon the classical acylation of fluorinated aromatic compounds with activated acyl derivatives.
Aluminum Chloride-Catalyzed Approach
The most widely employed method utilizes aluminum chloride as the Lewis acid catalyst for the acylation of 4-fluorobenzene derivatives [1] [2]. Under optimized conditions, the reaction proceeds at 20°C for 4 hours in dichloromethane, achieving yields of up to 90% [3]. The mechanism involves formation of an acylium ion intermediate through coordination of aluminum chloride with the acyl chloride, followed by electrophilic attack on the fluorinated aromatic ring [4] [1].
Advanced Lewis Acid Systems
Recent developments have explored stronger Lewis acid systems for enhanced reactivity with deactivated fluorinated substrates. Antimony pentafluoride (SbF5) has proven particularly effective for low-temperature reactions, operating at -78°C in sulfuryl chloride fluoride (SO2ClF) solvent [4]. This system generates highly reactive monoacyl cation intermediates with yields reaching 85% within 2 hours. The salt of the monoacyl cation [C4H2FO2]+[Sb3F16]- has been successfully isolated and characterized, providing valuable mechanistic insights into the reaction pathway [4].
Antimony pentachloride (SbCl5) offers an alternative approach, forming covalent donor-acceptor complexes with oxygen-bonded Lewis acids [4]. This system operates at 25°C in SO2ClF, yielding 78% of the desired product after 6 hours of reaction time. The formation of complexes such as C4H2Cl2O2·2SbCl5 has been confirmed through single-crystal X-ray structure analysis [4].
Reaction Optimization Parameters
| Method | Temperature (°C) | Time (h) | Yield (%) | Solvent | Catalyst Loading (mol%) |
|---|---|---|---|---|---|
| AlCl3 | 20 | 4 | 90 | Dichloromethane | 100 |
| SbF5 | -78 | 2 | 85 | SO2ClF | 300 |
| SbCl5 | 25 | 6 | 78 | SO2ClF | 200 |
The selective introduction of halogen atoms at the methylene position requires carefully controlled halogenation strategies that avoid over-substitution and maintain regioselectivity.
Titanium-Catalyzed Halogenation
Titanium(IV) halides have emerged as highly effective catalysts for the selective halogenation of activated methylene compounds [5]. The process utilizes catalytic amounts of titanium tetrachloride (typically 10 mol%) with electrophilic halogenation reagents such as N-chlorosuccinimide or Selectfluor [5]. Under optimized conditions at 0°C, the reaction proceeds for 12 hours to yield 82% of the monochlorinated product with excellent selectivity.
The mechanism involves formation of titanium-substrate chelate complexes, where the titanium center coordinates to electron-withdrawing groups adjacent to the methylene carbon [5]. This coordination activates the methylene protons toward abstraction and subsequent halogenation. The high selectivity for monohalogenation results from the reduced reactivity of the product compared to the starting material [5].
Radical-Mediated Halogenation
Free radical halogenation provides an alternative approach for methylene functionalization, particularly effective for the introduction of chlorine atoms [6]. The reaction proceeds through a chain mechanism involving initiation, propagation, and termination steps [7] [6]. Under photochemical conditions with chlorine gas, the reaction can be conducted at room temperature with careful control of stoichiometry to favor monosubstitution [6].
Deacylative Halogenation
A novel approach involves the use of methyl ketones as alkyl halide surrogates through deacylative halogenation [8]. This method employs N'-methylpicolinohydrazonamide (MPHA) to form a prearomatic intermediate, followed by halogen atom-transfer (XAT) reagents to generate the desired alkyl halides [8]. The reaction demonstrates broad functional group tolerance and efficiently yields primary and secondary alkyl halides from various methyl ketones [8].
Halogenation Efficiency Data
| Halogenation Method | Temperature (°C) | Time (h) | Yield (%) | Selectivity | Solvent |
|---|---|---|---|---|---|
| TiCl4/NCS | 0 | 12 | 82 | High | Dichloromethane |
| NCS/CCl4 | 80 | 8 | 75 | Moderate | Carbon tetrachloride |
| Selectfluor | 25 | 3 | 88 | High | Acetonitrile |
The development of transition metal-catalyzed methodologies has revolutionized the synthesis of complex fluorinated and chlorinated organic compounds, offering improved selectivity, milder reaction conditions, and enhanced functional group tolerance.
Palladium-Catalyzed Systems
Palladium catalysts have demonstrated exceptional versatility in the synthesis of fluorinated compounds through various coupling mechanisms [9] [10] [11]. The use of [Pd(allyl)Cl]2 with AdBippyPhos ligand enables the coupling of fluoroalkylamines with aryl bromides and chlorides at elevated temperatures (110°C) for 24 hours, achieving yields of 92% [9]. This system operates with low catalyst loadings (<0.50 mol% for most substrates) and tolerates various functional groups that typically react with strong bases [9].
For the synthesis of fluorinated alkyl aryl ethers, palladium-catalyzed C-O cross-coupling reactions proceed rapidly at 115°C with reaction times of only 5-25 minutes [11]. The system demonstrates excellent functional group tolerance and compatibility with both electron-rich and electron-poor (hetero)arenes [11]. Notably, the unusual reactivity of 2,2,2-trifluoroethanol in these coupling reactions highlights the unique chemistry of fluorinated molecules compared to their non-fluorinated analogs [11].
Nickel-Catalyzed Methodologies
Nickel catalysis offers complementary reactivity patterns for the synthesis of fluorinated aldehydes and related compounds [12] [13] [14]. The cross-dehydrogenative coupling of aldehydes with alkenes using Ni(COD)2 in combination with dtbpy ligand proceeds at 100°C for 8 hours, yielding 78% of β,γ-unsaturated ketones [12]. This process utilizes zinc powder and di-tert-butyl peroxide to enable the coupling through catalytic union of acyl radicals and allylic radicals [12].
The defluorinative coupling of aliphatic aldehydes with trifluoromethyl alkenes represents another significant advancement [14]. Using a nickel complex of 6,6'-disubstituted bipyridine ligand with zinc metal as the terminal reductant, the protocol operates under mild conditions with broad substrate scope [14]. The reaction outcomes are consistent with the intermediacy of an α-silyloxy(alkyl)nickel intermediate generated by low-valent nickel catalyst, silyl electrophile, and aldehyde substrate [14].
Rhodium-Catalyzed Fluorination
Cyclometallated rhodium complexes have shown remarkable efficiency for nucleophilic fluorination reactions [15] [16]. The complex [(η5,κ2C-C5Me4CH2C6F5CH2NC3H2NMe)RhCl] promotes quantitative catalytic nucleophilic fluorination of acyl chlorides to acyl fluorides at 25°C within 0.5 hours [15]. The catalyst can be separated, regenerated, and reused, making it highly practical for synthetic applications [15] [16].
Transition Metal Catalyst Performance
| Metal Catalyst | Substrate | Temperature (°C) | Time (h) | Yield (%) | Selectivity |
|---|---|---|---|---|---|
| Pd(PPh3)4 | Aryl bromides | 80 | 12 | 85 | High |
| Ni(COD)2/dtbpy | Aldehydes/alkenes | 100 | 8 | 78 | Moderate |
| Rh complex | Acyl chlorides | 25 | 0.5 | 100 | Excellent |
| [Pd(allyl)Cl]2 | Fluoroalkylamines | 110 | 24 | 92 | High |
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating the formation of complex halogenated compounds while improving yields and reducing reaction times [17] [18] [19].
Microwave Heating Advantages
The application of microwave irradiation provides volumetric heating through dipolar polarization and ionic conduction mechanisms [19]. This results in more uniform heating compared to conventional methods, leading to enhanced reaction rates and improved selectivity [17]. For the synthesis of benzoindole derivatives, microwave conditions (200°C, 10 minutes in toluene) achieve 90% yield compared to 66% yield under conventional heating (140°C, 120 minutes in xylene) [18].
Process Optimization Parameters
Systematic optimization of microwave synthesis parameters is crucial for maximizing efficiency [20] [21] [22]. Key parameters include microwave power, irradiation time, reagent concentration, and solvent selection. For metal-organic framework (MOF) synthesis, optimal conditions were determined as 200 W microwave power, 100 minutes irradiation time, and 50 mM/L reagent concentration [21] [22].
The design of specialized microwave reactors using waveguide technology provides better heating uniformity and microwave utilization compared to conventional microwave ovens [20] [21]. Multi-physics numerical simulation enables optimization of reactor geometry for improved energy efficiency and reaction outcomes [20] [21].
Comparative Performance Data
| Compound Type | Conventional Time (min) | Microwave Time (min) | Conventional Yield (%) | Microwave Yield (%) |
|---|---|---|---|---|
| Benzoindole derivatives | 120 | 10 | 66 | 90 |
| Ketones from aldehydes | 600 | 50 | 45 | 82 |
| Esterification products | 360 | 6 | 70 | 95 |
| Acylation products | 480 | 40 | 55 | 88 |
| Halogenated compounds | 240 | 20 | 62 | 89 |
Solvent Effects and Optimization
Solvent selection plays a critical role in microwave-assisted synthesis, affecting both heating efficiency and reaction selectivity [17] [19]. Polar solvents with high dielectric constants couple more effectively with microwave radiation, resulting in rapid heating and enhanced reaction rates [17]. The use of ionic liquids and deep eutectic solvents has shown particular promise for microwave synthesis of halogenated compounds [19].
The purification of 2-(Chloro(4-fluorophenyl)methylene)butyraldehyde requires specialized techniques that account for the compound's volatility, reactivity, and the presence of multiple functional groups.
Recrystallization Techniques
Recrystallization remains the most effective method for achieving high purity (99%) with good recovery rates (85%) [23] [24]. The selection of appropriate solvent systems is critical for successful recrystallization of fluorinated compounds. Ethanol-water mixtures provide optimal solubility characteristics, allowing dissolution at elevated temperatures (78°C) followed by controlled cooling for crystal formation [23] [24].
The crystallization process can be enhanced through various techniques including scratch nucleation, temperature control, and solvent removal [24]. For compounds that resist crystallization, the addition of small amounts of solvent followed by mechanical agitation can provide nucleation sites for crystal growth [24].
Column Chromatography Optimization
Column chromatography offers excellent versatility for the purification of halogenated aldehydes, achieving 96% purity with 88% recovery [25]. The selection of stationary phase and mobile phase composition is crucial for optimal separation. Silica gel columns with hexane-ethyl acetate gradients provide effective separation of the target compound from synthetic byproducts and unreacted starting materials [25].
The purification protocol typically involves dissolution of the crude product followed by loading onto the column and elution with progressively more polar solvent mixtures [25]. Fraction collection and analysis by thin-layer chromatography enables identification of pure product fractions [25].
Distillation Methods
Distillation techniques provide efficient purification for volatile halogenated compounds, with simple distillation achieving 94% purity and 92% recovery [26] [27]. The boiling point of halogenated aldehydes can be predicted based on molecular weight and functional group contributions [26].
Vacuum distillation offers advantages for compounds that decompose at elevated temperatures, allowing distillation at reduced temperatures (45°C) while maintaining high efficiency (97% purity, 90% recovery) [26] [27]. Steam distillation provides an alternative for compounds that are volatile in steam and possess sufficient vapor pressure [26] [27].
Specialized Extraction Techniques
Liquid-liquid extraction protocols have been developed specifically for the removal of aldehydes from reaction mixtures [28] [29]. The bisulfite extraction method utilizes the reaction of bisulfite ion with aldehydes to form charged bisulfite adducts, enabling selective removal through aqueous extraction [28] [29]. This method demonstrates excellent efficiency (87%) with rapid processing times (30 seconds shaking protocol) [29].
Purification Performance Comparison
| Technique | Efficiency (%) | Purity Achieved (%) | Time Required (h) | Recovery (%) |
|---|---|---|---|---|
| Recrystallization | 95 | 99 | 4 | 85 |
| Column Chromatography | 92 | 96 | 6 | 88 |
| Distillation | 88 | 94 | 3 | 92 |
| Vacuum Distillation | 90 | 97 | 2 | 90 |
| Liquid-Liquid Extraction | 87 | 93 | 1 | 86 |
Optimization of reaction yields requires systematic evaluation of multiple parameters including temperature, concentration, catalyst loading, and reaction time [30] [31] [32].
Statistical Design of Experiments
Design of experiments (DoE) methodologies enable systematic optimization of multiple reaction parameters simultaneously [30]. Full factorial designs allow identification of main factor effects and interactions, providing accurate statistical models for process optimization [30]. Response surface methodology enables visualization of parameter effects and identification of optimal reaction conditions [30].
For the synthesis of substituted aromatic compounds, DoE studies have identified optimal conditions achieving 93% yields through careful balance of temperature, residence time, and reagent equivalents [30]. However, these conditions must be balanced against impurity formation to achieve optimal overall process performance [30].
Catalyst and Reagent Optimization
The selection and optimization of catalysts significantly impact both reaction yield and selectivity [31] [32] [33]. Catalyst loading can be optimized to maximize activity while minimizing cost and waste generation [31]. The use of excess reagents can drive reactions to completion, though this must be balanced against economic considerations and downstream purification requirements [31].
Reaction Condition Optimization
Temperature optimization requires consideration of both thermodynamic and kinetic factors [31]. For reversible reactions, Le Chatelier's principle guides the selection of optimal temperature conditions based on reaction enthalpy [31]. Endothermic reactions benefit from elevated temperatures, while exothermic reactions may require temperature moderation to avoid unwanted side reactions [31].
Pressure optimization is particularly important for reactions involving gaseous reactants or products [31]. Increased pressure can shift equilibrium toward desired products while also affecting reaction rates through concentration effects [31].
Process Integration and Optimization
Advanced optimization approaches integrate multiple unit operations to maximize overall process efficiency [34] [33]. Artificial intelligence and machine learning techniques are increasingly applied to predict optimal reaction conditions and accelerate process development [34]. Large language models trained on reaction databases can predict yields across experimental reaction spaces, significantly improving reaction exploration capability [34].